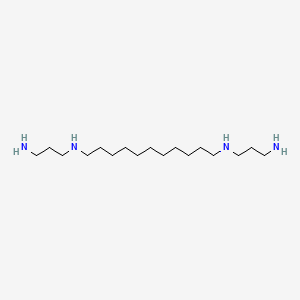![molecular formula C10H20O5Si B14281701 4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one CAS No. 161455-61-4](/img/structure/B14281701.png)
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one is an organic compound that features a unique combination of functional groups, including a silyl ether and a lactone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one typically involves the reaction of a suitable lactone precursor with a silylating agent. One common method involves the use of chlorodimethylisopropoxysilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The lactone ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The lactone can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as alcohols, thiols, or amines can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Diols or alcohols.
Substitution: Various silyl ether derivatives depending on the nucleophile used.
Scientific Research Applications
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a drug delivery agent due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one involves its reactivity towards various nucleophiles and electrophiles. The silyl ether group can be cleaved under acidic or basic conditions, releasing the active lactone moiety. This lactone can then participate in further chemical reactions, targeting specific molecular pathways depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one: Unique due to the combination of silyl ether and lactone functional groups.
2,2-Dimethoxypropane: Used as a water scavenger in water-sensitive reactions.
2,4-Dinitrophenylhydrazine: Used in the formation of hydrazones for the identification of carbonyl compounds.
Uniqueness
This compound stands out due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its stability and reactivity make it a versatile compound in both research and industrial applications.
Properties
CAS No. |
161455-61-4 |
|---|---|
Molecular Formula |
C10H20O5Si |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
4-[dimethoxy(propan-2-yloxy)silyl]-5-methyloxolan-2-one |
InChI |
InChI=1S/C10H20O5Si/c1-7(2)15-16(12-4,13-5)9-6-10(11)14-8(9)3/h7-9H,6H2,1-5H3 |
InChI Key |
WABRVPFXGJHAOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(=O)O1)[Si](OC)(OC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)


![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
